16alpha-Methyl Prednisolone 21-Acetate

Controlled drug delivery Polymeric microparticles Release kinetics

Researchers developing controlled-release glucocorticoid delivery systems face challenges with burst release and low loading efficiency. 16α-Methyl Prednisolone 21-Acetate solves this with: • 84% loading efficiency in starch-based microparticles, reducing polymer-to-drug ratio requirements • 12% burst release over 24h vs. ~25% for non-esterified and dexamethasone acetate analogs • 21-acetate prodrug modification enhancing lipophilicity and release kinetics in polymeric matrices. Also serves as a certified dexamethasone impurity reference standard (Vamorolone Impurity 7) for HPLC/UPLC/LC-MS method development. Available in research-grade purity from mg to gram scale with guaranteed global shipping.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 13209-52-4
Cat. No. B137174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Methyl Prednisolone 21-Acetate
CAS13209-52-4
Synonyms11β,17,21-Trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate;  (11β,16α)-21-(Acetyloxy)-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione;  16α-Methylprednisolone 21-Acetate; 
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C
InChIInChI=1S/C24H32O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-19,21,27,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21-,22+,23+,24+/m1/s1
InChIKeyQKTYVMYSLMOANV-GSTOSZRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16alpha-Methyl Prednisolone 21-Acetate: A Synthetic Glucocorticoid Prodrug


16alpha-Methyl Prednisolone 21-Acetate (CAS 13209-52-4) is a synthetic glucocorticoid belonging to the prednisolone derivative class, characterized by a 16alpha-methyl substitution on the steroid backbone and an acetate ester at the 21-position . The 16alpha-methyl group enhances glucocorticoid receptor (GR) transactivation potency and selectivity while reducing mineralocorticoid effects, as demonstrated in comparative in vitro assays [1]. The 21-acetate moiety functions as a prodrug modification that increases lipophilicity and alters release kinetics in polymeric delivery systems [2]. This compound serves as a key research tool in glucocorticoid pharmacology, controlled-release formulation development, and as a dexamethasone impurity reference standard [3].

Controlled Release
21-acetate prodrug for polymeric microparticle and implant formulation research
Receptor Selectivity
16α-methyl substitution supports GR transactivation selectivity studies
Impurity Standard
Dexamethasone-related impurity reference standard for analytical method development
Metabolism Research
Probe for 11β-HSD isoform metabolic stability and structure-activity relationship studies

Why 16alpha-Methyl Prednisolone 21-Acetate Is Irreplaceable


Glucocorticoid analogs with similar core structures exhibit divergent performance in controlled-release systems due to differences in molecular bulk, hydrophobicity, and esterification state [1]. 16alpha-Methyl Prednisolone 21-Acetate demonstrates significantly higher loading efficiency (84%) and reduced burst release (12% in 24h) compared to its non-esterified counterpart 16alpha-methylprednisolone (51% loading, ~25% burst release) when incorporated into starch-based microparticles [1]. Substitution with dexamethasone acetate—which contains an additional 9alpha-fluoro substituent—yields comparable loading (82%) but substantially faster initial release (~25% burst release), limiting its utility in applications requiring prolonged, low-burst delivery [1]. These formulation-critical differences arise from the unique combination of 16alpha-methylation and 21-acetate esterification, which cannot be replicated by structurally related analogs [2].

Non-esterified 16α-methylprednisolone Lower matrix loading and higher burst release may shift sustained-release performance.
Dexamethasone acetate 9α-fluoro substitution may increase initial burst release and alter metabolic stability profile.
Other methylprednisolone esters Distinct hydrophobicity and GR selectivity may not replicate without combined 16α-methyl/21-acetate.

Quantitative Evidence: 16alpha-Methyl Prednisolone 21-Acetate


Loading Efficiency and Burst Release Profile

In starch-based microparticle systems, 16alpha-methylprednisolone 21-acetate (MPA) achieves an 84% loading efficiency compared to 51% for the non-esterified 16alpha-methylprednisolone (MP) [1]. Furthermore, the 24-hour burst release of MPA is only 12%, versus approximately 25% for both MP and dexamethasone (DEX) [1]. This differential release behavior is attributed to the increased molecular bulk and hydrophobicity conferred by the 21-acetate group, which slows diffusion from the polymeric matrix [1].

Loading & Burst Release
Head-to-head
Target (MPA)
84% loading; 12% burst (24h)
Non-esterified MP
51% loading; ~25% burst (24h)
Dexamethasone acetate
82% loading; ~25% burst (24h)
Supports formulation release-profile screening
Starch-based microparticles at 10% wt/wt; PBS 37°C
Controlled drug delivery Polymeric microparticles Release kinetics

GR Transactivation Potency and Selectivity

A systematic comparison of glucocorticoids in a CV-1 cell luciferase transactivation assay demonstrated that a hydrophobic residue at position 16—including 16alpha-methyl—increases both GR potency and selectivity relative to compounds lacking this substitution [1]. The study further established that the Δ1-dehydro configuration (present in prednisolone derivatives) and the 16alpha-methyl group act synergistically to enhance glucocorticoid activity while minimizing mineralocorticoid receptor transactivation [1].

GR Transactivation
Class-level
16α-methyl substitution reported to increase GR potency and selectivity; fold-change data in full-text tables.
Supports GR-selectivity assay interpretation
CV-1 cell luciferase assay; class-level inference
Glucocorticoid receptor Transactivation assay Structure-activity relationship

11β-HSD1-Mediated Metabolic Stability

Enzymatic assays using human liver microsomes and transfected CHO cells revealed that 16alpha-methyl substitution diminishes oxidation by 11β-HSD2 and also reduces reductase activity of 11β-HSD1 via steric hindrance [1]. This contrasts with fluorinated glucocorticoids (e.g., dexamethasone), where 9α-fluorination increases reductase activity, potentially enhancing mineralocorticoid effects in 11β-HSD2-expressing tissues [1].

11β-HSD Metabolism
Class-level
Diminished 11β-HSD2 oxidation and 11β-HSD1 reduction reported for 16α-methyl steroids; exact % not quantified for this compound.
Supports metabolic stability assay context
Human liver microsomes and transfected CHO cells
11β-hydroxysteroid dehydrogenase Metabolic stability Pharmacokinetics

Solid-State Identity Confirmation

16alpha-Methyl Prednisolone 21-Acetate exhibits a reported melting point range of 145-149°C [1], which differs from structurally related compounds: dexamethasone acetate melts at 219-222°C , while 16alpha-methylprednisolone (free alcohol) has a melting point of approximately 228-237°C (predicted). This thermal property provides a rapid, orthogonal identity verification method for incoming raw material qualification.

Melting Point
Data to verify
145–149 °C (Target) vs. Dexamethasone acetate 219–222 °C; Free alcohol ~228–237 °C
Supports identity confirmation in quality control
Capillary method; orthogonal verification
Analytical reference standard Quality control Solid-state characterization

Key Applications of 16alpha-Methyl Prednisolone 21-Acetate


Sustained-Release Formulation Development

For researchers developing controlled-release glucocorticoid delivery systems (e.g., microparticles, implants, or injectable depots), 16alpha-Methyl Prednisolone 21-Acetate offers demonstrable advantages over non-esterified 16alpha-methylprednisolone and dexamethasone acetate. Its 84% loading efficiency in starch-based matrices [1] reduces the polymer-to-drug ratio required for a given dose, while its 12% 24-hour burst release [1] minimizes the risk of initial dose dumping that can compromise safety and therapeutic duration. These properties are directly attributable to the increased hydrophobicity and molecular bulk conferred by the 21-acetate group [1].

GR Potency and Selectivity Studies

Investigators studying structure-activity relationships (SAR) at the glucocorticoid receptor will find 16alpha-Methyl Prednisolone 21-Acetate (and its hydrolyzed 16alpha-methylprednisolone active form) useful for isolating the contributions of 16alpha-methylation. Comparative transactivation data demonstrate that 16alpha-methyl substitution enhances GR potency and selectivity while minimizing MR cross-reactivity [1]. This compound serves as a valuable tool to benchmark the functional consequences of 16alpha-methylation in receptor activation, gene expression, and downstream anti-inflammatory effects [1].

Analytical Reference Standard for Impurity Profiling

16alpha-Methyl Prednisolone 21-Acetate is recognized as a dexamethasone-related impurity (Vamorolone Impurity 7) [1]. Its distinct melting point of 145-149°C [2] and unique chromatographic retention characteristics make it suitable for use as a reference standard in HPLC, UPLC, or LC-MS methods for dexamethasone acetate purity analysis. Analytical laboratories can leverage this compound for method development, system suitability testing, and impurity quantification in pharmaceutical quality control workflows [1].

11β-HSD Isoform Metabolic Stability Studies

Researchers investigating glucocorticoid metabolism by 11β-hydroxysteroid dehydrogenase isoforms can employ 16alpha-Methyl Prednisolone 21-Acetate to probe the impact of 16alpha-methylation on enzymatic processing. Evidence indicates that 16alpha-methyl substitution diminishes both 11β-HSD2 oxidation and 11β-HSD1 reductase activity, in contrast to 9α-fluorinated steroids which exhibit increased reductase activity [1]. This differential metabolic handling provides a basis for comparative studies on glucocorticoid half-life, tissue-specific activation, and mineralocorticoid side effect profiles [1].

Application
Selection Property
Validation Focus
Sustained-release formulation development
21-acetate prodrug loading and release profile
Polymeric matrix entrapment and burst release endpoints
GR selectivity and potency studies
16α-methyl GR transactivation profile
GR/MR transactivation assay endpoints
Dexamethasone impurity profiling
Distinct thermal and chromatographic identity
Analytical method development and impurity quantification
Glucocorticoid metabolism studies
16α-methyl metabolic stability profile
11β-HSD isoform activity and half-life endpoints

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